TSHR Antagonist Potency: Rat vs. Human Ortholog Cross-Species Comparison
This compound exhibits TSHR antagonist activity with a 2.1-fold difference in IC50 between rat FRTL-5 cells (39 nM) and human TSHR expressed in HEK293 cells (82 nM) as measured in the same TR-FRET cAMP assay format [1]. For comparison, the structurally unrelated TSHR antagonist NCGC00229600 (an allosteric inverse agonist) shows IC50 values in the range of 26–56 nM against human TSHR depending on the activating ligand used . The rat-to-human potency shift observed here may inform species selection for in vivo pharmacology studies.
| Evidence Dimension | TSHR antagonist IC50 (cAMP reduction) |
|---|---|
| Target Compound Data | Rat TSHR: 39 nM; Human TSHR: 82 nM |
| Comparator Or Baseline | NCGC00229600: Human TSHR IC50 = 26–56 nM (agonist-dependent) |
| Quantified Difference | ~2.1-fold less potent at human vs. rat TSHR; potency within ~1.5–3.2 fold range of NCGC00229600 at human TSHR |
| Conditions | TR-FRET cAMP assay; rat FRTL-5 cells or HEK293 cells expressing recombinant human TSHR; 2 hr incubation |
Why This Matters
The human TSHR IC50 of 82 nM defines the potency benchmark for target engagement studies, while the species-dependent potency shift must be accounted for when translating rodent pharmacodynamic data.
- [1] BindingDB, Entry BDBM50614116 (ChEMBL5285143). IC50 data for TSHR (rat and human). View Source
